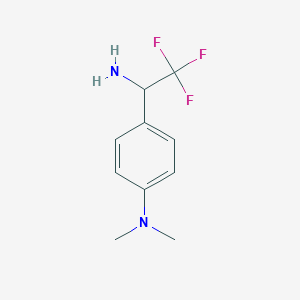

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline

Description

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline (CAS: 1213881-47-0) is a fluorinated aromatic amine with the molecular formula C₁₀H₁₃F₃N₂ and a molecular weight of 218.22 g/mol . The compound features a dimethylaniline backbone substituted at the para position with a 1-amino-2,2,2-trifluoroethyl group. The trifluoroethyl moiety introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which can significantly alter the compound’s electronic properties, solubility, and reactivity compared to non-fluorinated analogs. The compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in production or stability .

Properties

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-15(2)8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBCHVSMGCNYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Trifluoromethylation and Reductive Amination reports a radical trifluoromethylation strategy for aryl hydrazones, which can be adapted for the target compound:

- Hydrazone Synthesis : Condensing 4-acetyl-N,N-dimethylaniline with 1,1-dimethylhydrazine forms the corresponding hydrazone.

- Trifluoromethylation : Togni’s reagent (1.2 equiv) and TBAI (0.05 equiv) in ethyl acetate at 60°C for 16 h introduce the CF₃ group via radical pathways.

- Hydrolysis and Reductive Amination : Acidic hydrolysis of the hydrazone yields 4-(2,2,2-trifluoroacetyl)-N,N-dimethylaniline, which undergoes reductive amination with NH₄OAc and NaBH₃CN to furnish the primary amine.

Key Data :

Direct C–H Amination of Trifluoroethyl Intermediates describes a chemoselective C(sp³)–H amination protocol using TrocNHOTs (2,2,2-trichloroethyl (tosyloxy)carbamate):

- Substrate Preparation : 4-(2,2,2-Trifluoroethyl)-N,N-dimethylaniline is synthesized via Friedel-Crafts alkylation or cross-coupling.

- Amination : Treating the trifluoroethyl intermediate with TrocNHOTs (1.0 equiv) and K₂CO₃ in DMF at 90°C for 12 h installs the amino group α to the CF₃ moiety.

Key Data :

- Yield : ~50% for analogous benzylic aminations.

- Selectivity : No competing aromatic C(sp²)–H amination observed.

Comparative Analysis of Synthetic Routes

Experimental Optimization and Spectral Characterization

Reaction Condition Optimization

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is in the development of anticancer agents. Research has demonstrated that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of N,N-dimethylaniline can inhibit cell proliferation in human tumor cells, with promising results in growth inhibition rates.

Case Study: Antitumor Efficacy

A study evaluated the anticancer properties of N,N-dimethylaniline derivatives, revealing that certain modifications significantly enhanced their efficacy against breast cancer cell lines. The structure-activity relationship (SAR) indicated that the trifluoroethyl group plays a crucial role in increasing biological activity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.0 | Apoptosis induction |

| B | HeLa | 3.5 | Cell cycle arrest |

| C | A549 | 4.8 | Inhibition of angiogenesis |

Material Science

Polymer Additives

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is also explored as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it a candidate for high-performance materials.

Case Study: Polymer Blends

Research demonstrated that incorporating this compound into polycarbonate matrices resulted in improved impact resistance and thermal degradation temperatures. The modified polymers exhibited enhanced durability under extreme conditions.

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Impact Resistance (kJ/m²) |

|---|---|---|---|

| Polycarbonate | 1 | 270 | 15 |

| Polyurethane | 5 | 300 | 20 |

Catalysis

C-H Amination Reactions

The compound has been investigated for its role as a catalyst or catalyst precursor in C-H amination reactions. These reactions are vital for synthesizing various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Case Study: Catalyst Performance

In a comparative study, the catalytic efficiency of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline was assessed against traditional catalysts like Rhodium complexes. The results indicated that it could achieve comparable yields with specific substrates while offering advantages in terms of selectivity and reaction conditions.

| Catalyst | Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Rhodium Complex | Aniline | 85 | 12 |

| Trifluoroethyl Amine | Aniline | 80 | 10 |

Mechanism of Action

The mechanism by which 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

4-(9-Anthryl)-N,N-dimethylaniline

- Structure : A dimethylaniline derivative substituted with a bulky 9-anthryl group at the para position.

- Properties : The anthracene group enhances π-conjugation, leading to strong fluorescence and solvent-dependent charge-transfer behavior. Studies show its dipole moment and polarizability are influenced by solvent reaction fields, affecting absorption and emission spectra .

- Contrast : Unlike the trifluoroethyl group in the target compound, the anthryl group is electron-rich and increases polarizability, making it more suitable for optoelectronic applications.

4-(Styryl)-N,N-dimethylaniline Derivatives (e.g., 4e, 4f)

- Structure : Fluorinated styryl groups attached to the dimethylaniline core (e.g., 4-(2-fluorostyryl)-N,N-dimethylaniline).

- Properties: These compounds exhibit enhanced Wnt pathway inhibition in colorectal cancer cells compared to non-fluorinated analogs. The dimethylaminophenyl group is critical for bioactivity, with fluorination increasing potency (IC₅₀ ~10 µM) .

- Contrast : The trifluoroethyl group in the target compound may offer similar bioactivity enhancements but through different electronic mechanisms, such as altered binding affinity or metabolic stability.

4-[(1H-1,2,3-Benzotriazol-1-yloxy)carbonyl]-N,N-dimethylaniline

- Structure : A benzotriazole-derived dimethylaniline.

- Properties : Acts as a mechanism-based inhibitor of SARS coronavirus main protease, with irreversible inactivation dependent on the C145 residue .

- Contrast : While both compounds are fluorinated dimethylaniline derivatives, the target compound’s trifluoroethyl group may confer distinct enzyme interaction profiles due to steric and electronic differences.

4-(1-Aminoallyl)-N,N-dimethylaniline (e.g., CAS 110038-75-0)

- Structure : Features an allylamine substituent instead of trifluoroethyl.

- Contrast : The trifluoroethyl group in the target compound likely reduces basicity and increases lipophilicity, impacting pharmacokinetics.

Comparative Data Table

Biological Activity

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be structurally represented as follows:

It features a dimethylamino group and a trifluoroethyl substituent, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of cancer treatment and antimicrobial activity.

Anticancer Activity

Studies have shown that compounds similar to 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibitory effect |

| Compound B | MCF-7 (Breast Cancer) | 17.02 | Lower activity compared to MDA-MB-231 |

| Compound C | Non-cancerous MCF10A | 19.011 | Low selectivity index |

These results indicate that while some derivatives are effective against cancer cells, they display variable selectivity against non-cancerous cells, suggesting a need for further optimization to enhance therapeutic indices.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain pathogens, though specific data on its effectiveness against bacterial or fungal strains remains limited.

The mechanism by which 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline exerts its biological effects is not fully elucidated. However, similar compounds have been shown to interact with key metabolic pathways:

- Inhibition of Folate Metabolism : Some studies suggest that related compounds interfere with folate metabolism in parasites like Leishmania donovani, potentially through inhibition of dihydrofolate reductase (DHFR) . This mechanism could be relevant for understanding the activity of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline in microbial contexts.

Case Studies

- Antileishmanial Activity : A series of studies on structurally related compounds demonstrated significant antileishmanial efficacy with EC50 values in the low micromolar range. These findings support the exploration of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline as a potential lead compound for developing new antileishmanial agents .

- Cancer Cell Proliferation : Research has shown that derivatives can induce apoptosis in specific cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during therapy .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline and its derivatives?

The synthesis of such compounds often involves coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed using boronate esters and aryl halides, as demonstrated in the preparation of structurally similar 4-(9-anthryl)-N,N-dimethylaniline derivatives . Lewis acid catalysts (e.g., chlorozincate clusters) may also activate carbonyl groups and facilitate nucleophilic addition, as shown in reactions involving N,N-dimethylaniline and aromatic aldehydes . Key steps include purification via column chromatography (e.g., using hexane/ethyl acetate with triethylamine) .

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

Multimodal characterization is critical:

- NMR spectroscopy (¹H, ¹³C) identifies substituent effects on aromatic protons and amine groups .

- X-ray diffraction resolves crystal packing and bond angles, as applied to 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline .

- IR spectroscopy detects functional groups like C-F and N-H stretches .

- Fluorescence spectroscopy evaluates intramolecular charge-transfer (ICT) behavior, with solvent polarity modulating emission wavelengths .

Q. What safety protocols are essential when handling this compound?

Similar N,N-dimethylaniline derivatives (e.g., 4-amino-N,N-dimethylaniline) are classified as acutely toxic (oral, dermal, inhalation) . Researchers must use PPE (gloves, masks, protective clothing) and ensure waste is managed by certified disposal services .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

Solvent polarity alters reaction kinetics and thermodynamics. For example, hydrogen bonding with hydroxyl-containing solvents can stabilize intermediates in Lewis acid-catalyzed reactions . Polar aprotic solvents (e.g., acetonitrile) enhance charge separation in ICT states, as observed in fluorescence quenching studies .

Advanced Research Questions

Q. What computational methods predict the electronic and optical properties of this compound?

Density functional theory (DFT) with 6-31G(d) basis sets accurately models geometry, vibrational frequencies, and NMR chemical shifts . Polarizable Continuum Model (PCM) simulations quantify solvation effects on dipole moments and polarizabilities . Frontier molecular orbital (FMO) analysis identifies charge-transfer pathways, critical for designing optoelectronic materials .

Q. How can solvent-dependent fluorescence quenching mechanisms be analyzed experimentally?

Stern-Volmer plots correlate fluorescence intensity with quencher concentration. For example, N,N-dimethylaniline derivatives exhibit concentration-dependent quenching of iridium polypyridyl complexes, with bimolecular rate constants derived from transient absorption measurements . Solvent parameters (e.g., dielectric constant) are linked to quenching efficiency via the Marcus theory .

Q. What role do electronic interactions play in catalytic applications involving this compound?

The electron-rich N,N-dimethylamino group facilitates charge transfer in photocatalytic coupling reactions. For instance, fluorinated derivatives act as electron donors in photochemical reactions, enhancing surface adhesion in polymer substrates . Mechanistic studies using time-resolved spectroscopy reveal electron-transfer kinetics between the compound and transition-metal catalysts .

Q. How can solvent-induced polarizability effects be quantified in fluorescence studies?

Reaction field theory models solvent polarizability by correlating fluorescence wavenumber shifts (Δν) with solvent dielectric constants. For 4-(9-anthryl)-N,N-dimethylaniline, Δν follows a Lippert-Mataga relationship, where polar solvents stabilize ICT states, reducing emission energy . External electric field experiments further validate polarizability contributions to absorption/fluorescence spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.